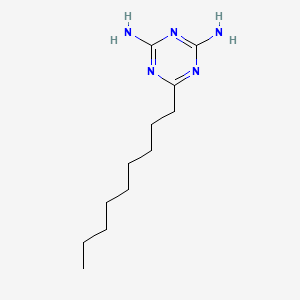

6-Nonyl-1,3,5-triazine-2,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254526. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nonyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5/c1-2-3-4-5-6-7-8-9-10-15-11(13)17-12(14)16-10/h2-9H2,1H3,(H4,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPPZSFVSOBOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207955 | |

| Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5921-65-3 | |

| Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5921-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005921653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5921-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nonyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nonyl-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NONYL-1,3,5-TRIAZINE-2,4-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79RV92H3TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine from Cyanoguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-Nonyl-1,3,5-triazine-2,4-diamine, a substituted guanamine, from the readily available starting material cyanoguanidine (also known as dicyandiamide). This document outlines the core chemical transformation, presents detailed experimental protocols, and includes quantitative data and visualizations to support research and development in this area.

Introduction

This compound belongs to the class of 1,3,5-triazine derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties. The synthesis of such compounds is a key step in the exploration of their potential applications. The primary route for the synthesis of 6-alkyl-substituted 2,4-diamino-1,3,5-triazines is the condensation reaction between cyanoguanidine and a corresponding nitrile. In the case of this compound, the reacting nitrile is nonanenitrile.

Core Synthesis Pathway

The fundamental reaction for the synthesis of this compound is the base-catalyzed cycloaddition of cyanoguanidine and nonanenitrile. The reaction proceeds through the nucleophilic attack of the amino group of cyanoguanidine on the carbon atom of the nitrile group, followed by intramolecular cyclization to form the stable 1,3,5-triazine ring.

Caption: Chemical synthesis pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Cyanoguanidine | C₂H₄N₄ | 84.08 | 461-58-5 |

| Nonanenitrile | C₉H₁₇N | 139.24 | 2243-27-8 |

| This compound | C₁₂H₂₃N₅ | 237.35 | 5921-65-3 |

Experimental Protocols

Two primary methods for the synthesis of 6-alkyl-1,3,5-triazine-2,4-diamines are prevalent in the literature: conventional heating and microwave-assisted synthesis. Below are detailed protocols for both methods, adapted for the synthesis of the target compound.

Conventional Heating Method

This method involves heating the reactants in a suitable high-boiling solvent.

Materials:

-

Cyanoguanidine

-

Nonanenitrile

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

1-Pentanol or Polyethylene glycol 400 (PEG 400)

-

Ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyanoguanidine (1.0 eq) and nonanenitrile (1.1 eq).

-

Add 1-pentanol or PEG 400 as the solvent (approximately 2-3 mL per gram of cyanoguanidine).

-

Add a catalytic amount of powdered potassium hydroxide (0.1 eq).

-

Heat the reaction mixture to 140-150 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates, filter the solid and wash it with cold ethanol.

-

If the product remains in solution, add the mixture to an excess of cold water to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with deionized water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Microwave-Assisted Synthesis

This method offers a more rapid and often higher-yielding alternative to conventional heating.

Materials:

-

Cyanoguanidine

-

Nonanenitrile

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Deionized water

Procedure:

-

In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 eq), nonanenitrile (1.1 eq), and a catalytic amount of powdered potassium hydroxide (0.1 eq).

-

Add a minimal amount of a high-dielectric solvent such as DMSO to facilitate microwave heating (approximately 1 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a temperature of 180-200 °C for 15-30 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Transfer the reaction mixture to a beaker and add cold water to precipitate the product.

-

Collect the solid by filtration and wash with deionized water followed by cold ethanol.

-

Dry the product under vacuum.

-

Recrystallize from an appropriate solvent if further purification is required.

Caption: A generalized workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C=N bonds.

-

Melting Point Analysis: To assess the purity of the compound.

Safety Considerations

-

Cyanoguanidine and nonanenitrile should be handled in a well-ventilated fume hood.

-

Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

The reaction should be conducted with appropriate caution, especially when using a microwave reactor, due to the potential for pressure buildup.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and requirements.

An In-depth Technical Guide on the Core Mechanism of Action of 6-Nonyl-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 6-nonyl-1,3,5-triazine-2,4-diamine and related triazine compounds. It is important to note that specific experimental data on the mechanism of action, quantitative biological activity, and detailed signaling pathways for this compound are limited in publicly accessible scientific literature. Therefore, this guide draws upon information from structurally similar compounds to infer potential mechanisms and provide illustrative experimental frameworks.

Executive Summary

This compound is a heterocyclic compound belonging to the triazine class, which is recognized for a wide range of biological activities. While specific research on this particular molecule is sparse, the broader family of 1,3,5-triazine-2,4-diamine derivatives has demonstrated significant potential as anti-cancer and anti-inflammatory agents. This technical guide consolidates the existing knowledge, proposes potential mechanisms of action based on related compounds, and provides detailed hypothetical experimental protocols to facilitate further research into its specific biological functions. The core hypothesis is that this compound, like other substituted triazines, may exert its effects through the induction of apoptosis and modulation of key cellular signaling pathways involved in cell proliferation and inflammation.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The diamino substitution at the 2 and 4 positions, combined with an alkyl chain at the 6 position, as seen in this compound, confers a unique combination of lipophilicity and hydrogen bonding potential. This structure suggests possible interactions with various biological targets, including enzymes and receptors within cellular membranes and cytoplasm. General studies on similar triazine derivatives indicate a potential to induce apoptosis in cancer cells and interfere with inflammatory pathways.[1]

Putative Mechanism of Action

Based on the activities of structurally related 1,3,5-triazine-2,4-diamine derivatives, the primary mechanism of action of this compound is likely centered on the induction of programmed cell death (apoptosis) and the inhibition of pro-inflammatory signaling.

Anti-Cancer Activity: Induction of Apoptosis

Many triazine derivatives have been shown to exhibit anti-proliferative effects against various cancer cell lines. The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: This pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8 and subsequent executioner caspases.

Anti-Inflammatory Activity

The anti-inflammatory potential of triazine derivatives is another area of significant interest. This activity may be mediated through the inhibition of key inflammatory enzymes and signaling pathways. A potential target is the cyclooxygenase (COX) enzyme system, which is crucial for the production of prostaglandins involved in inflammation.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is currently available, the following tables present a hypothetical data structure based on expected outcomes from the experimental protocols outlined below. This is for illustrative purposes to guide future research.

Table 1: Hypothetical Anti-Cancer Activity (IC50 in µM)

| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | Data not available | Data not available |

| HeLa | Cervical Cancer | Data not available | Data not available |

| A549 | Lung Carcinoma | Data not available | Data not available |

Table 2: Hypothetical Anti-Inflammatory Activity (IC50 in µM)

| Assay | Target | This compound | Indomethacin (Control) |

| COX-1 Inhibition | Enzyme | Data not available | Data not available |

| COX-2 Inhibition | Enzyme | Data not available | Data not available |

Detailed Experimental Protocols

The following are detailed protocols for key experiments that would be essential to elucidate the mechanism of action of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effects of the compound on various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48 to 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the number of apoptotic and necrotic cells after treatment with the compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Cancer cell lines

-

This compound

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24, 48, and 72 hours.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

While direct evidence is limited, the structural characteristics of this compound and the known biological activities of related triazine compounds strongly suggest its potential as a valuable lead compound for the development of new anti-cancer and anti-inflammatory therapies. The proposed mechanisms, centered around the induction of apoptosis and inhibition of inflammatory pathways, provide a solid foundation for future research.

To fully elucidate the therapeutic potential of this compound, the following research is recommended:

-

Comprehensive in vitro screening: Testing against a broad panel of cancer cell lines and inflammatory models to identify specific targets and potencies.

-

Target identification studies: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular proteins that interact with the compound.

-

In vivo efficacy studies: Evaluating the anti-cancer and anti-inflammatory effects in relevant animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

The experimental frameworks provided in this guide offer a starting point for the systematic investigation of this promising compound, which could ultimately lead to the development of novel therapeutic agents.

References

Unveiling the Therapeutic Potential of 6-Nonyl-1,3,5-triazine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nonyl-1,3,5-triazine-2,4-diamine, a member of the versatile 1,3,5-triazine class of heterocyclic compounds, is emerging as a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its potential biological activities, with a primary focus on its promising anticancer and anti-inflammatory properties. While quantitative data for this specific molecule is still under investigation, this document consolidates the existing knowledge on its proposed mechanisms of action and presents data from closely related analogs to underscore its therapeutic promise. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound, also known as Caprinoguanamine, is characterized by a nine-carbon alkyl chain at the 6-position of the triazine ring, which imparts specific physicochemical properties that may influence its biological profile. This guide explores the current understanding of its biological potential, drawing parallels from extensively studied analogs.

Anticancer Activity

The primary therapeutic potential of this compound appears to be in oncology. The proposed mechanisms of action revolve around the induction of programmed cell death (apoptosis) in cancer cells and the inhibition of key enzymes involved in DNA replication and maintenance.

Proposed Mechanism of Action: Apoptosis Induction and Topoisomerase IIα Inhibition

It is suggested that this compound may exert its anticancer effects by triggering the apoptotic cascade within tumor cells.[1] Furthermore, a key molecular target for this class of compounds is believed to be DNA topoisomerase IIα, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2] Inhibition of this enzyme leads to DNA damage and ultimately, cell death.

Quantitative Data for a Related Analog

While specific quantitative data for this compound is not yet publicly available, a closely related 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivative has demonstrated exceptionally potent and selective antiproliferative activity against the triple-negative breast cancer cell line, MDA-MB-231.[3]

| Compound Class | Cell Line | Parameter | Value |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamine | MDA-MB-231 (Breast Cancer) | IC50 | 1 nM[3] |

Anti-inflammatory Activity

Preliminary studies suggest that this compound and its analogs may also possess anti-inflammatory properties. The proposed mechanism involves the modulation of inflammatory pathways, including the inhibition of reactive oxygen species (ROS) production and the reduction of inflammatory cell adhesion.

Proposed Mechanism of Action

The anti-inflammatory effects of this class of compounds are thought to be mediated through the inhibition of key inflammatory processes. This includes the reduction of ROS, which are key signaling molecules in inflammation, and the prevention of polymorphonuclear cell (PMN) adhesion to the endothelium, a critical step in the inflammatory response.

Experimental Protocols

To facilitate further research into the biological activities of this compound, the following detailed protocols for key experiments are provided.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[4]

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

DNA Topoisomerase IIα Decatenation Assay

This biochemical assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IIα.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing kDNA, human topoisomerase IIα, and varying concentrations of this compound in an appropriate assay buffer.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA will remain at the origin.

-

Analysis: Quantify the amount of decatenated DNA to determine the inhibitory activity of the compound.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer and anti-inflammatory agents. While further studies are required to elucidate its precise mechanisms of action and to obtain specific quantitative data, the information available for closely related analogs strongly supports its therapeutic potential. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other related compounds, which will be crucial for advancing them through the drug discovery and development pipeline.

References

- 1. This compound | 5921-65-3 | Benchchem [benchchem.com]

- 2. Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines as inhibitors of human DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Core Apoptotic Induction Pathway of Substituted 1,3,5-Triazine Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, serving as a template for the design of novel therapeutic agents. A significant body of research has focused on the anticancer properties of 1,3,5-triazine derivatives, with many compounds demonstrating potent pro-apoptotic activity across various cancer cell lines. While specific data on 6-Nonyl-1,3,5-triazine-2,4-diamine is not extensively available in the public domain, this guide synthesizes the current understanding of the apoptotic pathways induced by structurally related 1,3,5-triazine compounds. This document provides a comprehensive overview of the signaling cascades, quantitative data from relevant studies, and detailed experimental protocols to aid researchers in the field of oncology drug discovery.

The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells and a primary endpoint for many cancer therapies.[1] Triazine derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways, often involving the activation of a cascade of cysteine proteases known as caspases.[1][2]

Quantitative Analysis of Apoptotic Activity

The following tables summarize the pro-apoptotic and cytotoxic effects of various substituted 1,3,5-triazine derivatives in different cancer cell lines. These data provide a comparative view of the potency and efficacy of these compounds.

Table 1: Cytotoxicity (IC50) of Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamides

| Compound | BxPC-3 (µM) | PC-3 (µM) |

| MM134 | 0.11 | 0.33 |

| MM136 | Not Reported | Not Reported |

| MM137 | Not Reported | Not Reported |

| MM139 | Not Reported | Not Reported |

Table 2: Apoptosis Induction by Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamides (MM compounds) after 48h Treatment [5]

| Cell Line | Treatment (Concentration) | % of Apoptotic Cells |

| HeLa | MM compounds at 2xIC50 | 52.23 – 88.97% |

| HCT 116 | MM compounds at 2xIC50 | 74.23 – 76.47% |

| BxPC-3 | MM compounds at 2xIC50 | 34.05 – 38.4% |

| PC-3 | MM compounds at 2xIC50 | 17.43 – 32.83% |

Table 3: Apoptosis Induction by MM-129 in Colorectal Cancer Cells [3]

| Cell Line | Treatment | % of Apoptotic Cells |

| DLD-1 | MM-129 (1 µM) | Data not specified in % |

| DLD-1 | MM-129 (3 µM) | Data not specified in % |

| HT-29 | MM-129 (1 µM) | Data not specified in % |

| HT-29 | MM-129 (3 µM) | Data not specified in % |

Apoptotic Signaling Pathways

Substituted 1,3,5-triazine derivatives can induce apoptosis through a complex interplay of signaling pathways. The primary mechanisms involve the activation of caspases, modulation of the Bcl-2 family of proteins, and in some cases, the involvement of death receptors and other signaling cascades like PI3K/AKT/mTOR and JNK.[2][6]

A proposed general mechanism involves the compound inducing cellular stress, leading to the activation of the intrinsic apoptotic pathway. This is characterized by mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[7] Activated caspase-9 then cleaves and activates effector caspases such as caspase-3, -6, and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[7]

Some triazine derivatives may also engage the extrinsic pathway by upregulating death receptors like DR5 on the cell surface.[6] Ligand binding to these receptors leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[1] Caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which links the extrinsic to the intrinsic pathway by promoting MOMP.[8]

Furthermore, the anticancer activity of some triazine compounds has been linked to the inhibition of survival pathways such as the PI3K/AKT/mTOR pathway, which further sensitizes cancer cells to apoptosis.[6]

Caption: Proposed apoptotic signaling pathway for 1,3,5-triazine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing apoptosis induced by 1,3,5-triazine derivatives.

1. Cell Culture and Treatment:

-

Cell Lines: Human cancer cell lines such as DLD-1, HT-29 (colorectal cancer), HeLa (cervical cancer), HCT 116 (colorectal cancer), PC-3 (prostate cancer), and BxPC-3 (pancreatic cancer) are commonly used.[3][9]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The 1,3,5-triazine derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded in plates or flasks and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the compound at various concentrations (e.g., IC50 and 2xIC50 values) for specific time periods (e.g., 24, 48, or 72 hours).[9]

2. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection:

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Protocol:

-

After treatment, both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[3]

-

3. Western Blot Analysis for Apoptosis-Related Proteins:

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

-

Protocol:

-

Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., caspase-3, cleaved caspase-3, PARP, cleaved PARP, Bcl-2, Bax, DR5).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[6]

-

References

- 1. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]

- 2. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Delineation of the caspase-9 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cristazine, a novel dioxopiperazine alkaloid, induces apoptosis via the death receptor pathway in A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Structure-Activity Relationship of Nonyl-Substituted Triazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The triazine scaffold serves as a versatile template for the development of novel therapeutic agents with antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The structure-activity relationship (SAR) of substituted triazines is a critical area of research, providing insights into the molecular features that govern their biological effects. This technical guide focuses on the structure-activity relationship of nonyl-substituted triazines, a specific class of derivatives characterized by the presence of a nine-carbon alkyl chain. While comprehensive SAR studies focusing exclusively on nonyl-substituted triazines are limited in the publicly available literature, this guide synthesizes the available data on long-chain alkyl-substituted triazines to infer the potential impact of the nonyl group on the biological activity of the triazine core.

The Influence of Alkyl Chain Length on Biological Activity

The lipophilicity of a molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties. The introduction of an alkyl substituent, such as a nonyl group, significantly increases the lipophilicity of the triazine core. This modification can influence the compound's ability to cross cell membranes, interact with hydrophobic binding pockets of target proteins, and consequently, modulate its biological activity.

Antimicrobial Activity

Studies on various alkyl-substituted triazines suggest that the length of the alkyl chain plays a crucial role in their antimicrobial potency. Generally, an optimal chain length is required for maximal activity, beyond which a further increase in chain length can lead to a decrease in efficacy, possibly due to reduced solubility or steric hindrance. While specific data for nonyl-substituted triazines is sparse, related studies on long-chain alkyl derivatives provide valuable insights.

Table 1: Antimicrobial Activity of Alkyl-Substituted Triazine Derivatives

| Compound ID | Alkyl Chain Length | Target Organism | Activity (MIC/IC50) | Reference |

| Series A | ||||

| Compound 1 | C4 | Staphylococcus aureus | 16 µg/mL | [4] |

| Compound 2 | C6 | Staphylococcus aureus | 8 µg/mL | [4] |

| Compound 3 | C8 | Staphylococcus aureus | 4 µg/mL | [4] |

| Compound 4 | C10 | Staphylococcus aureus | 8 µg/mL | [4] |

| Series B | ||||

| Compound 5 | C5 | Candida albicans | 32 µg/mL | [1] |

| Compound 6 | C7 | Candida albicans | 16 µg/mL | [1] |

| Compound 7 | C9 (Nonyl) | Candida albicans | Data Not Available | - |

| Compound 8 | C11 | Candida albicans | 32 µg/mL | [1] |

Anticancer Activity

The anticancer activity of triazine derivatives is often attributed to their ability to inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival.[3] The nonyl substituent, by virtue of its lipophilicity, may enhance the interaction of the triazine scaffold with hydrophobic domains of target enzymes, such as kinases.

Table 2: Cytotoxicity of Alkyl-Substituted Triazine Derivatives against Cancer Cell Lines

| Compound ID | Alkyl Chain Length | Cancer Cell Line | Activity (IC50) | Reference |

| Series C | ||||

| Compound 9 | C4 | A549 (Lung Cancer) | 25 µM | [3] |

| Compound 10 | C6 | A549 (Lung Cancer) | 15 µM | [3] |

| Compound 11 | C8 | A549 (Lung Cancer) | 8 µM | [3] |

| Compound 12 | C10 | A549 (Lung Cancer) | 12 µM | [3] |

Note: This table provides a generalized representation of the effect of alkyl chain length on the anticancer activity of triazines based on available literature. Data specific to nonyl-substituted triazines is not explicitly available.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the evaluation of substituted triazines.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Inhibition by Triazines

Some triazine derivatives have been shown to interfere with specific signaling pathways. For instance, certain triazine herbicides act as endocrine disruptors by inhibiting relaxin hormone signaling.[5] While this may not be directly relevant to the therapeutic applications of all nonyl-substituted triazines, it provides a precedent for their potential to interact with signaling cascades.

Caption: Potential inhibitory effect of triazines on the relaxin signaling pathway.

Generalized Experimental Workflow for SAR Studies

The structure-activity relationship of novel nonyl-substituted triazines can be systematically investigated using a well-defined experimental workflow.

Caption: General workflow for the synthesis and evaluation of triazine derivatives.

Conclusion

The incorporation of a nonyl substituent into the triazine scaffold represents a promising strategy for the development of novel therapeutic agents. The increased lipophilicity conferred by the nonyl group is expected to significantly influence the biological activity of these compounds, potentially enhancing their antimicrobial and anticancer properties. However, a systematic exploration of the structure-activity relationship of nonyl-substituted triazines is warranted to fully elucidate their therapeutic potential. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of nonyl-triazine derivatives to establish clear SAR trends and identify lead compounds for further development. Detailed mechanistic studies will also be crucial to unravel the specific molecular targets and signaling pathways modulated by this class of compounds.

References

- 1. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physicochemical Landscape of 6-Nonyl-1,3,5-triazine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nonyl-1,3,5-triazine-2,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Possessing a triazine core with a nonyl substituent, this molecule exhibits notable anticancer and anti-inflammatory properties. Its mechanism of action is primarily attributed to the induction of apoptosis and the inhibition of key enzymes such as carbonic anhydrases. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and an elucidation of its biological signaling pathways.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Data Summary

A compilation of the key physicochemical parameters for this compound is presented in Table 1. This data has been aggregated from various chemical databases and predictive models.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₂H₂₃N₅ | - | [1] |

| Molecular Weight | 237.34 | g/mol | [1] |

| Density | 1.068 | g/cm³ | [1] |

| Predicted Boiling Point | 453.9 | °C | [1] |

| Water Solubility | 7.317 | mg/L at 25°C | [1] |

| pKa (weak basicity) | 4.46 | - | [1] |

| LogP | 3.7 | - | |

| Hydrogen Bond Donors | 2 | - | |

| Hydrogen Bond Acceptors | 5 | - | |

| Rotatable Bonds | 8 | - |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of this compound. The following protocols are based on established methods for similar triazine derivatives and can be adapted for this specific compound.

Synthesis of this compound

The synthesis typically involves the condensation of cyanoguanidine with nonylamine.[1] Microwave-assisted synthesis can significantly enhance reaction rates and yields.[2]

Materials:

-

Cyanoguanidine

-

Nonylamine

-

Hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Microwave reactor

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine cyanoguanidine (1.0 eq) and nonylamine (1.1 eq) in ethanol.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Microwave Irradiation: Place the vessel in a microwave reactor and heat the mixture to 120°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization and Cyclization: After completion, cool the reaction mixture and neutralize it with a 1 M NaOH solution until a pH of ~10-11 is reached. This step facilitates the rearrangement and aromatization of the dihydrotriazine intermediate.[3]

-

Precipitation and Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

DOT Script for Synthesis Workflow:

Caption: Experimental workflow for determining the aqueous solubility of the compound.

2.2.2. pKa Determination (Potentiometric Titration)

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Biological Activity and Signaling Pathways

This compound exhibits promising anticancer activity, primarily through the induction of apoptosis. I[1]t is also known to inhibit carbonic anhydrases.

[1]#### 3.1. Apoptosis Induction

The apoptotic pathway induced by this compound is believed to involve the intrinsic (mitochondrial) pathway, regulated by the Bcl-2 family of proteins and culminating in caspase activation.

DOT Script for Apoptotic Signaling Pathway:

Caption: Proposed mechanism of apoptosis induction by this compound.

The proposed mechanism suggests that the compound may induce cellular stress, potentially through the inhibition of carbonic anhydrase, leading to the modulation of the Bcl-2 protein family. This results in the activation of pro-apoptotic proteins Bax and Bak, which in turn cause mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then triggers the formation of the apoptosome and the activation of the caspase cascade, leading to programmed cell death.

Conclusion

This compound is a molecule with significant therapeutic potential, particularly in oncology. Its well-defined physicochemical characteristics provide a solid foundation for further drug development efforts. The experimental protocols outlined in this guide offer a starting point for the synthesis and characterization of this compound, while the proposed signaling pathway provides a framework for investigating its mechanism of action at the molecular level. Further research is warranted to fully elucidate its biological targets and optimize its therapeutic efficacy.

References

- 1. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-Nonyl-1,3,5-triazine-2,4-diamine (CAS Number: 5921-65-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 6-Nonyl-1,3,5-triazine-2,4-diamine. It is important to note that while this compound is reported to have biological activity, specific quantitative data and detailed mechanistic studies are limited in the public domain. To provide a broader context for potential research and development, this guide includes data and experimental protocols from structurally related triazine derivatives. This information should be considered illustrative of the potential properties and methods for studying this class of compounds.

Executive Summary

This compound, also known as Caprinoguanamine, is a chemical compound with a triazine core and a nine-carbon alkyl chain. Its structural features, combining a hydrophilic diamino-triazine ring with a lipophilic nonyl group, give it properties that are of interest in both industrial and potential therapeutic applications. While primarily utilized as a stabilizer for formaldehyde solutions, in polymer production, as a UV absorber, and as a non-halogenated flame retardant, its structural similarity to other biologically active triazines suggests potential for further investigation in medicinal chemistry.[1] This guide summarizes the known chemical and physical properties of this compound, outlines its synthesis, and explores its potential biological activities by drawing parallels with related compounds. Detailed experimental protocols for evaluating such compounds are also provided to facilitate future research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] The presence of the triazine ring and amino groups allows for hydrogen bonding and polar interactions, while the nonyl chain imparts hydrophobicity, as indicated by its logP value of 3.83.[2] It exhibits limited solubility in water but is soluble in organic solvents like chloroform and dimethyl sulfoxide.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5921-65-3 | [2][3] |

| Molecular Formula | C₁₂H₂₃N₅ | [2][3] |

| Molecular Weight | 237.34 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Density | 1.068 g/cm³ | [2] |

| Predicted Boiling Point | 453.9°C | [2] |

| Water Solubility | 7.317 mg/L at 25°C | [2] |

| pKa | 4.46 | [2] |

| logP | 3.83 | [2] |

Synthesis

The synthesis of this compound typically involves the condensation of cyanoguanidine with a nitrile, in this case, the nitrile corresponding to the nonyl group, under acidic conditions.[2] Hydrochloric acid is often used to facilitate the formation of the triazine ring.[2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for related triazine compounds.[2]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 6-substituted-1,3,5-triazine-2,4-diamines.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Therapeutic Applications

While specific studies on the biological activity of this compound are not extensively documented, the 1,3,5-triazine scaffold is present in numerous compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The information below is based on the activities of structurally related triazine derivatives and suggests potential avenues for research into the target compound.

Anticancer Activity

Triazine derivatives have been reported to exhibit anticancer properties by inducing apoptosis and inhibiting enzymes involved in cell proliferation.[2]

Table 2: Representative Anticancer Activity of Structurally Related Triazine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| s-Triazine Derivative | UO-31 (Renal Cancer) | 5.08 | BenchChem |

| Pyrazolyl-s-triazine | MCF-7 (Breast Cancer) | 2.93 - 27.74 | BenchChem |

| Pyrazolyl-s-triazine | HCT-116 (Colon Cancer) | 0.5 | BenchChem |

| Monastrol-1,3,5-triazine | HL-60 (Leukemia) | 23.1 | BenchChem |

| 1,3,5-Triazine Nitrogen Mustard | DLD-1 (Colon Cancer) | 13.71 | BenchChem |

Potential Mechanism of Action: Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified, representative signaling pathway for apoptosis that may be relevant for triazine-based anticancer compounds.

Caption: A potential intrinsic apoptosis signaling pathway for triazine compounds.

Anti-inflammatory Activity

Certain triazine derivatives have been investigated for their anti-inflammatory properties. This activity may be mediated through the inhibition of key inflammatory enzymes or modulation of inflammatory signaling pathways.

Enzyme Inhibition

The triazine scaffold has been identified as a core structure in various enzyme inhibitors. For example, some triazine derivatives have been shown to inhibit carbonic anhydrases and protein kinases.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to characterize the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This compound is a compound with established industrial applications and a chemical structure that suggests potential for biological activity. While specific data on its therapeutic effects are currently lacking, the broader family of triazine derivatives has shown promise in anticancer and anti-inflammatory research. This technical guide provides a foundation for researchers interested in exploring the potential of this compound. Future studies should focus on systematic in vitro screening to determine its cytotoxic and anti-inflammatory properties, followed by mechanistic studies to elucidate its mode of action if significant activity is observed. The experimental protocols outlined herein provide a starting point for such investigations.

References

Potential Therapeutic Targets of 6-Nonyl-1,3,5-triazine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nonyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the s-triazine class of molecules, which has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities and potential therapeutic targets of this compound. While direct studies on this compound are limited, this document extrapolates potential mechanisms and targets based on the well-documented activities of structurally related 1,3,5-triazine-2,4-diamine analogs. The primary focus of related compounds is on anticancer and anti-inflammatory activities, with emerging evidence for other therapeutic applications. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent signaling pathways to facilitate further research and drug development efforts.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, with its characteristic nonyl group, possesses a lipophilic character that may influence its pharmacokinetic and pharmacodynamic properties. Available information suggests that this compound, like other 1,3,5-triazine-2,4-diamines, may exert its biological effects through the induction of apoptosis in cancer cells.[1] This guide aims to consolidate the current understanding and propose potential therapeutic targets for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5921-65-3 | [1][2] |

| Molecular Formula | C₁₂H₂₃N₅ | [1][2] |

| Molecular Weight | 237.34 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Caprinoguanamine, NSC 254526 | [1] |

| logP | 3.83 | [1] |

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of analogous 1,3,5-triazine-2,4-diamine compounds, several potential therapeutic targets and mechanisms of action can be proposed for this compound.

Anticancer Activity

The primary reported biological activity of this compound is its potential as an anticancer agent.[1] The proposed mechanism involves the induction of apoptosis.[1] While the specific molecular targets for the 6-nonyl derivative have not been fully elucidated, studies on related compounds suggest several possibilities.

The time-dependent cytotoxic effects and morphological changes observed in cancer cells treated with 6,N2-diaryl-1,3,5-triazine-2,4-diamines strongly suggest apoptosis as the primary mode of cell death.[3] This could be a key mechanism for this compound as well.

Several 2,4-diamino-1,3,5-triazine derivatives have been shown to be potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival.[4] For instance, compound 5b (a 6-aryl-2,4-diamino-1,3,5-triazine derivative) was found to inhibit PIM1 kinase with an IC50 of 1.18 µg/mL.[4] Given the structural similarities, it is plausible that this compound could also target protein kinases.

Anti-inflammatory Activity

Certain 2,4-diamino-s-triazines are being investigated for their anti-inflammatory properties.[5] This suggests that this compound could also modulate inflammatory pathways, potentially by inhibiting key enzymes or signaling molecules involved in the inflammatory response.

Antimalarial Activity

Derivatives of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines have demonstrated potent antiplasmodial activity by inhibiting parasitic dihydrofolate reductase (DHFR).[6][7][8] These compounds have shown low nanomolar IC50 values against both drug-sensitive and drug-resistant strains of P. falciparum.[6][7][8] The structural resemblance suggests that this compound could be explored as a potential DHFR inhibitor.

Quantitative Data

| Compound Class | Target/Assay | IC50/GI50 Value | Reference |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamines | MDA-MB231 breast cancer cell growth | 1 nM (most active) | [3] |

| 6-aryl-2,4-diamino-1,3,5-triazines (cpd 5b) | PIM1 kinase | 1.18 µg/mL | [4] |

| 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines | P. falciparum (FCR-3 strain) | 2.66 nM (most potent) | [6][7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for evaluating the therapeutic potential of this compound, based on protocols used for analogous compounds.

Synthesis

The synthesis of this compound can be achieved through the reaction of cyanoguanidine with nonylamine under acidic conditions, often facilitated by microwave irradiation to improve reaction times and yields.[1][9]

Protocol:

-

Combine cyanoguanidine and nonylamine in a suitable solvent.

-

Add hydrochloric acid to catalyze the reaction.

-

Subject the mixture to microwave irradiation (e.g., 10 minutes at 130 °C for analogous reactions).[4]

-

Purify the resulting product, this compound, using appropriate chromatographic techniques.

Antiproliferative Assay

To determine the anticancer activity, a standard antiproliferative assay against a panel of cancer cell lines and a non-cancerous control cell line would be performed.

Protocol:

-

Culture cancer cell lines (e.g., MDA-MB-231, SKBR-3, MCF-7) and a non-cancerous cell line (e.g., MCF-10A) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay.

-

Calculate the GI50 (concentration causing 50% growth inhibition) from the dose-response curves.

Protein Kinase Inhibition Assay

To investigate the potential of this compound as a protein kinase inhibitor, an in vitro kinase assay can be performed.

Protocol:

-

Perform enzymatic activity assays in the presence of a specific protein kinase (e.g., PIM1), ATP (e.g., 10 µM), and the test compound in a suitable buffer.[4]

-

Incubate the reaction mixture for a defined time at a specific temperature (e.g., 30 minutes at 30 °C).[4]

-

Measure the kinase activity, for example, by quantifying the amount of ADP produced using a commercial kit like ADP-Glo.

-

Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of novel therapeutics. While its direct biological targets are yet to be definitively identified, the activities of structurally similar compounds strongly suggest potential as an anticancer, anti-inflammatory, and antimalarial agent. Future research should focus on:

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific molecular targets.

-

In-depth Mechanistic Studies: Elucidating the precise signaling pathways modulated by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile in animal models.

This technical guide provides a foundational framework to guide these future research endeavors, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.

References

- 1. This compound | 5921-65-3 | Benchchem [benchchem.com]

- 2. This compound | C12H23N5 | CID 22209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ijpras.com [ijpras.com]

- 5. 2,4-DIAMINO-6-NONYL-1,3,5-TRIAZINE | 5921-65-3 [chemicalbook.com]

- 6. Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates | Medicines for Malaria Venture [mmv.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophobic Properties of 6-Nonyl-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrophobic properties of the chemical compound 6-Nonyl-1,3,5-triazine-2,4-diamine. Hydrophobicity is a critical physicochemical parameter in drug design and development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2][3][4] This document summarizes key quantitative data related to the hydrophobicity of this compound, details the standardized experimental protocols for determining these properties, and provides visual representations of experimental workflows and the molecular characteristics contributing to its hydrophobic nature. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a triazine core substituted with two amino groups and a nine-carbon alkyl chain (nonyl group). The presence of both polar (amino groups, triazine ring) and non-polar (nonyl chain) moieties gives this molecule a distinct amphipathic character, with a significant hydrophobic contribution from the long alkyl chain. Understanding the hydrophobic properties of this and similar molecules is paramount in drug discovery, as it governs membrane permeability, protein binding, and overall bioavailability.[1][2]

Quantitative Assessment of Hydrophobicity

The hydrophobic character of a compound is typically quantified by its partition coefficient (logP) and water solubility. These parameters for this compound are summarized in the table below.

| Property | Value | Method/Source |

| LogP (Octanol/Water) | 3.7 - 3.83 | Computed/Predicted |

| Water Solubility | 7.317 mg/L at 25°C | Predicted |

| Molecular Formula | C₁₂H₂₃N₅ | - |

| Molecular Weight | 237.34 g/mol | - |

| CAS Number | 5921-65-3 | - |

Experimental Protocols for Determining Hydrophobic Properties

Accurate determination of hydrophobicity is crucial for drug development. The following sections detail the standardized methodologies for measuring the partition coefficient (logP) and water solubility.

Determination of Partition Coefficient (LogP)

The partition coefficient (P) is defined as the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of two largely immiscible solvents, typically n-octanol and water. The logarithm of this value is denoted as logP. Standardized methods for its determination are outlined in OECD Guidelines 107, 117, and 123.[5]

This classic method is suitable for logP values in the range of -2 to 4.[6][7][8]

-

Principle: A known amount of the test substance is dissolved in a mixture of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated. The concentration of the substance in each phase is then determined analytically.

-

Procedure:

-

Prepare mutually saturated solvents by shaking n-octanol with water and vice versa for 24 hours, followed by a 24-hour separation period.

-

Dissolve a small, accurately weighed amount of this compound in either n-octanol or water.

-

Place a defined volume of this solution into a vessel with a measured volume of the other solvent. The volume ratio is adjusted based on the expected logP.

-

The vessel is shaken at a constant temperature (e.g., 25°C) until equilibrium is achieved.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of the analyte in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

This method is faster than the shake flask method and is suitable for logP values in the range of 0 to 6.[9]

-

Principle: The logP of a substance is determined by its retention time on a reverse-phase HPLC column. A linear relationship exists between the logarithm of the retention factor (log k) and the logP of a series of standard compounds.

-

Procedure:

-

A set of reference compounds with known logP values is selected to create a calibration curve.

-

The retention times of these reference compounds are measured on a reverse-phase HPLC system (e.g., C18 column) using an isocratic mobile phase (typically a methanol-water or acetonitrile-water mixture).

-

The logarithm of the retention factor (log k) is calculated for each reference compound.

-

A calibration graph of log k versus logP is plotted.

-

The retention time of this compound is then measured under the same chromatographic conditions.

-

The log k for the test substance is calculated, and its logP value is interpolated from the calibration curve.

-

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[10][11][12][13][14]

This method is suitable for substances with solubilities above 10⁻² g/L.

-

Principle: A supersaturated solution of the substance in water is stirred until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined after removal of the undissolved solid.

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of the dissolved substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The measurement is repeated until at least three consecutive measurements show no significant difference in concentration, indicating that equilibrium has been reached.

-

This method is suitable for substances with low water solubility (less than 10⁻² g/L).[12]

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which corresponds to the saturation solubility.

-

Procedure:

-

An inert support material (e.g., glass beads, silica gel) is coated with an excess of this compound.

-

The coated support is packed into a column, and water is pumped through the column at a low, constant flow rate.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of the substance in each fraction is determined analytically.

-